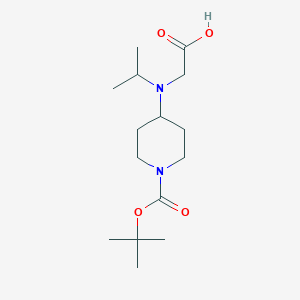

4-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound functionalized with a carboxymethyl-isopropyl-amino substituent and a tert-butyl ester group. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where tert-butyl esters are commonly used as protecting groups for carboxylic acids . The compound is listed under the reference code 10-F081347 by CymitQuimica but is currently marked as discontinued, limiting its commercial availability .

Properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-propan-2-ylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-11(2)17(10-13(18)19)12-6-8-16(9-7-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYFTEVZYRJWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable carboxymethylating agent.

Attachment of the Isopropyl-amino Group: The isopropyl-amino group can be attached through an amination reaction.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Key Structural and Functional Differences

Core Structure :

- The target compound and SC-25292 feature a piperidine ring, while others like SC-18004A and 162046-66-4 utilize a piperazine core. Piperazine derivatives generally exhibit higher polarity due to the additional nitrogen atom.

Substituent Effects: Electron-Withdrawing Groups: SC-25292’s nitro-phenoxy group may enhance electrophilic reactivity, contrasting with the carboxymethyl-isopropyl-amino group in the target compound, which could stabilize intermediates via hydrogen bonding. Hydrophilicity: The carboxylic acid substituent in 162046-66-4 increases water solubility compared to the tert-butyl ester-protected analogs.

Biological Relevance: Compounds like 919108-51-3 (aminophenylcarbamoyl) and 1353966-49-0 (amino-acetyl) are tailored for interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or ionic interactions.

Biological Activity

4-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, a compound with the molecular formula C16H30N2O4 and a molecular weight of 314.42 g/mol, is garnering attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiprotozoal, and anticancer properties, supported by various studies and data.

- Molecular Formula : C16H30N2O4

- Molecular Weight : 314.42 g/mol

- CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 1.56 - 6.25 | E. coli, S. aureus, P. aeruginosa |

| Reference Compound (e.g., Fluconazole) | 8 - 32 | Candida spp. |

The best antibacterial activity was observed in derivatives substituted with specific functional groups, indicating that structural modifications can enhance efficacy against resistant strains .

Antiprotozoal Activity

In terms of antiprotozoal effects, the compound has demonstrated potent activity against trypomastigotes of Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 value for this compound was found to be significantly lower than that of standard treatments like benznidazole:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 0.37 | Effective against T. cruzi |

| Benznidazole | >10 | Reference drug |

This suggests that the compound could be a promising candidate for further development as an antiprotozoal agent .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies on human tumor cell lines revealed promising cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 20.81 - 31.54 | Induction of apoptosis through Bcl-2 modulation |

| HepG2 (Liver Cancer) | 15 - 25 | Histone deacetylase inhibition |

The presence of electron-withdrawing groups was correlated with increased inhibitory activity, suggesting that chemical modifications could enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives similar to the target compound:

- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their antimicrobial properties against multiple strains, noting that structural variations significantly impacted activity .

- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing parasitemia in infections caused by protozoa such as T. cruzi, demonstrating a reduction in blood levels of parasites compared to control groups .

- Cytotoxicity Assays : Detailed cytotoxicity assays on different cancer cell lines have shown that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.